molecular formula C9H8F3NO2 B2415030 2-(Methylamino)-5-(trifluoromethyl)benzoic acid CAS No. 445479-60-7

2-(Methylamino)-5-(trifluoromethyl)benzoic acid

Cat. No.: B2415030
CAS No.: 445479-60-7
M. Wt: 219.163
InChI Key: DHGGWLNECBYZHW-UHFFFAOYSA-N
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Description

2-(Methylamino)-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of a methylamino group and a trifluoromethyl group attached to a benzoic acid core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The methylamino group can be introduced via nucleophilic substitution reactions using methylamine.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis starting from readily available precursors

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(Methylamino)-5-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylamino)-5-(trifluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The methylamino group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-5-(trifluoromethyl)benzamide
  • 2-(Methylamino)-5-(trifluoromethyl)benzyl alcohol
  • 2-(Methylamino)-5-(trifluoromethyl)benzaldehyde

Uniqueness

2-(Methylamino)-5-(trifluoromethyl)benzoic acid is unique due to the presence of both the trifluoromethyl and methylamino groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(methylamino)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-13-7-3-2-5(9(10,11)12)4-6(7)8(14)15/h2-4,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGGWLNECBYZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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